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3aH-thieno[2,3-b]pyridin-4-one

Cat. No.: B12347485
M. Wt: 151.19 g/mol
InChI Key: QKLLQUWXANTGPP-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Modern Chemical Synthesis and Biology

Fused heterocyclic compounds, which consist of two or more rings sharing atoms, are cornerstones of modern medicinal chemistry. These structures are ubiquitous in nature, forming the core of many biological molecules like hormones and antibiotics. Their rigid frameworks and diverse electronic properties allow them to interact with high specificity and potency at various biological targets, including enzymes and receptors.

The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen introduces unique chemical properties and allows for a wide range of biological activities. Researchers have demonstrated that fused heterocyclic systems are integral to drugs with antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory properties. The development of synthetic methodologies, from classical cyclization reactions to modern transition metal-catalyzed methods, has made a vast and diverse chemical space accessible for drug discovery and materials science.

Overview of Thienopyridinone Derivatives in Contemporary Academic Research

Within the broad class of fused heterocycles, thieno[2,3-b]pyridine (B153569) derivatives have attracted considerable attention for their wide spectrum of pharmacological activities. mdpi.com The fusion of a thiophene (B33073) ring with a pyridine (B92270) ring creates a scaffold that has proven to be a "privileged structure" in drug design. Academic research has extensively explored the synthesis and biological evaluation of these compounds.

Key research findings indicate that thieno[2,3-b]pyridine derivatives are potent agents for a variety of therapeutic targets:

Anticancer and Antimicrobial Agents: Studies have revealed that certain thieno[2,3-b]pyridine-based compounds exhibit significant antimicrobial activity against various bacterial and fungal strains, as well as cytotoxic potency against human cancer cell lines like hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7). ekb.eg

Enzyme and Receptor Inhibitors: The thieno[2,3-b]pyridin-4-one scaffold has been successfully used as a template to develop potent and orally bioavailable non-peptide antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. nih.gov Other derivatives have been identified as inhibitors of critical enzymes such as glycogen (B147801) synthase kinase-3 (GSK-3), which is implicated in several diseases.

Central Nervous System (CNS) Agents: Researchers have designed and synthesized thieno[2,3-b]pyridinone derivatives as antagonists for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net These compounds have shown cytoprotective effects against glutamate-induced toxicity, suggesting potential applications in neurodegenerative disorders. nih.govresearchgate.net

Other Therapeutic Areas: The versatility of the scaffold is further demonstrated by its use in developing agents with anti-inflammatory, antiviral, and antidiabetic properties. mdpi.com

The table below summarizes selected research findings on various thieno[2,3-b]pyridin-4-one derivatives, highlighting their biological targets and potential applications.

Derivative ClassBiological Target/ActivityPotential ApplicationReference
4,7-dihydro-4-oxothieno[2,3-b]pyridine derivativesLuteinizing Hormone-Releasing Hormone (LHRH) Receptor AntagonistHormone-dependent diseases nih.gov
4-Hydroxy-thieno[2,3-b]pyridin-6(7H)-one derivativesNMDA Receptor Glycine Site AntagonistNeuroprotection nih.govresearchgate.net
Substituted thieno[2,3-b]pyridine derivativesAntimicrobial and AnticancerInfectious diseases, Oncology ekb.eg
3,6-diaminothieno[2,3-b]pyridinesPlasmodial glycogen synthase kinase-3 (PfGSK-3) inhibitorAntimalarial researchgate.net

Scope and Focused Research Areas for 3aH-thieno[2,3-b]pyridin-4-one

A 2018 review on the related thieno[b]pyrrolone systems noted that no compounds containing the analogous 4H-thieno[2,3-b]pyrrol-4-one motif had been reported. sci-hub.se This suggests that the corresponding pyridinone isomer may also be a novel or largely unexplored heterocyclic system.

Therefore, the research scope for this compound is currently undefined. Its structural distinction from more studied isomers presents a potential opportunity for new discoveries. Future research could focus on:

Synthetic Chemistry: Developing novel synthetic routes to access the this compound core.

Structural and Physicochemical Characterization: Elucidating its unique three-dimensional structure and chemical properties.

Exploratory Biological Screening: Investigating its activity across a range of biological assays to identify potential therapeutic applications, drawing inspiration from the known activities of its structural isomers.

The absence of focused research on this specific isomer highlights a gap in the chemical space of thienopyridinones and marks it as an area ripe for future chemical and pharmacological investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NOS B12347485 3aH-thieno[2,3-b]pyridin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

3aH-thieno[2,3-b]pyridin-4-one

InChI

InChI=1S/C7H5NOS/c9-6-1-3-8-7-5(6)2-4-10-7/h1-5H

InChI Key

QKLLQUWXANTGPP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC=CC(=O)C21

Origin of Product

United States

Synthetic Methodologies for 3ah Thieno 2,3 B Pyridin 4 One and Its Structural Analogues

Classical and Contemporary Approaches to the Thieno[2,3-b]pyridin-4-one Ring System

The construction of the thieno[2,3-b]pyridin-4-one nucleus has been achieved through a variety of synthetic routes, ranging from traditional multi-step procedures to more efficient one-pot methodologies.

Cyclization reactions represent a fundamental approach to assembling the bicyclic thieno[2,3-b]pyridin-4-one framework. These methods typically involve the formation of one of the heterocyclic rings onto a pre-existing thiophene (B33073) or pyridine (B92270) ring.

A common strategy involves the cyclization of appropriately substituted thiophene precursors. For instance, the phenylacetylation of aminothiophene carboxylic acid methyl esters followed by cyclization has been employed to produce thienopyridinone isomers. researchgate.netnih.gov This approach allows for the systematic synthesis of different isomers by starting with the corresponding aminothiophene derivative. Another established method begins with pyridinethiones, which are reacted with various reagents like chloroacetamide or p-chlorophenacylbromide to yield intermediates that subsequently undergo cyclization to form the thieno[2,3-b]pyridine (B153569) ring system. tandfonline.com

Intramolecular cyclization is another key strategy. For example, 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles can be alkylated with α-halogen compounds, and the resulting intermediate undergoes intramolecular cyclization to afford thieno[2,3-b]pyridine derivatives in high yields. scielo.br Similarly, the cyclization of 3-cyanopyridine-2(1H)-thione derivatives can be induced to form the thieno[2,3-b]pyridine nucleus. researchcommons.org

The table below summarizes representative examples of cyclization reactions used to synthesize the thieno[2,3-b]pyridine core.

Starting MaterialReagents and ConditionsProductReference
Aminothiophene carboxylic acid methyl esters1. Phenylacetylation 2. CyclizationThienopyridinone isomers researchgate.netnih.gov
PyridinethionesChloroacetamide or p-chlorophenacylbromide, followed by cyclizationThieno[2,3-b]pyridines tandfonline.com
2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrilesα-Halogen compounds, base catalyst (e.g., sodium alkoxide)Thieno[2,3-b]pyridine derivatives scielo.br
3-Cyanopyridine-2(1H)-thione derivativesEthyl iodide, DMF-sodium hydroxide, followed by cyclization with sodium ethoxideThieno[2,3-b]pyridine derivative researchcommons.org

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular scaffolds.

Several MCRs have been developed for the synthesis of thieno[2,3-b]pyridine derivatives. One such example is a four-component reaction involving aldehydes, thiocyanoacetamide, 3-oxobutanamide derivatives, and alkylating agents, catalyzed by a Lewis base like N-methyl morpholine. tandfonline.com This reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. Another notable MCR involves the reaction of malononitrile, aldehydes, and thiophenol, catalyzed by high surface area MgO, to produce precursors for thieno[2,3-b]pyridines. scielo.br

The use of MCRs allows for the rapid generation of libraries of substituted thieno[2,3-b]pyridin-4-one analogues by varying the individual components. This is particularly valuable in drug discovery for the exploration of structure-activity relationships. nih.gov

ComponentsCatalystProductReference
Aldehydes, thiocyanoacetamide, 3-oxobutanamide derivatives, alkylating agentsN-methyl morpholineFunctionalized thieno[2,3-b]pyridines tandfonline.com
Malononitrile, aldehydes, thiophenolHigh surface area MgOPrecursors for thieno[2,3-b]pyridines scielo.br
4-Hydroxythiocoumarin, salicylaldehyde (B1680747)/aryl aldehyde, trans-β-nitrostyreneBaseSubstituted thieno[2,3-b]chromen-4-ones rsc.org

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comsioc-journal.cn In the context of 3aH-thieno[2,3-b]pyridin-4-one synthesis, transition metal-catalyzed reactions have been employed for both the construction of the heterocyclic core and for the functionalization of pre-formed scaffolds.

Palladium-catalyzed cross-coupling reactions are particularly useful for introducing substituents onto the thieno[2,3-b]pyridine ring system. For example, a regioselective bromination of thieno[2,3-b]pyridine at the 4-position, followed by Suzuki or other cross-coupling reactions, provides a versatile route to a variety of 4-aryl and 4-amino substituted derivatives. nih.govacs.org

Furthermore, transition metal catalysts can be employed in the initial cyclization steps. For instance, copper-catalyzed MCRs have been reported for the synthesis of polysubstituted thiophenes, which can serve as precursors to the thieno[2,3-b]pyridin-4-one system. tandfonline.com Rhodium-catalyzed reactions have also been explored for the synthesis of related heterocyclic structures. mdpi-res.com

Reaction TypeCatalystSubstrateProductReference
Cross-couplingPalladium4-Bromothieno[2,3-b]pyridine and boronic acids/amines4-Aryl/amino-thieno[2,3-b]pyridines nih.govacs.org
Multi-component reactionCopper(I) iodideAldehydes, malononitrile/ethyl cyanoacetate, sulfur2-Aminothiophene derivatives tandfonline.com
C-H activation/cyclizationRhodiumArylnitrones and diazo compoundsFunctionalized 4-quinolones mdpi.com

Regioselective Synthesis of Substituted this compound Analogues

The regioselective synthesis of substituted this compound analogues is crucial for establishing structure-activity relationships in medicinal chemistry. nih.gov The ability to control the position of substituents on the heterocyclic scaffold allows for the fine-tuning of pharmacological properties.

Several strategies have been developed to achieve regioselectivity. One approach involves the use of starting materials with pre-defined substitution patterns that direct the cyclization reaction to a specific outcome. For instance, the reaction of pyridinethiones with α-chloroacetylacetone or ethyl chloroacetate (B1199739) leads to the formation of specific thieno[2,3-b]pyridine isomers. tandfonline.com

Another powerful method for achieving regioselectivity is through the directed functionalization of the pre-formed thieno[2,3-b]pyridine ring system. A notable example is the regioselective bromination of thieno[2,3-b]pyridine at the 4-position. nih.govacs.org This reaction provides a key intermediate that can be further elaborated through various cross-coupling reactions to introduce a wide range of substituents at a specific site. The regioselectivity of this bromination is a significant advancement, as it allows for the synthesis of previously inaccessible derivatives.

The use of multi-component reactions can also be designed to afford products with high regioselectivity. For example, a one-pot, three-component reaction of 4-hydroxythiocoumarin, a salicylaldehyde or aryl aldehyde, and trans-β-nitrostyrene proceeds in a highly regioselective manner to yield substituted thieno[2,3-b]chromen-4-ones. rsc.org

MethodKey FeatureExampleReference
Substrate ControlUse of specifically substituted starting materials to direct cyclization.Reaction of pyridinethiones with α-chloroacetylacetone. tandfonline.com
Directed FunctionalizationRegioselective reaction on the pre-formed heterocyclic core.Bromination of thieno[2,3-b]pyridine at the 4-position. nih.govacs.org
Multi-component ReactionInherent regioselectivity of the reaction pathway.Reaction of 4-hydroxythiocoumarin, an aldehyde, and trans-β-nitrostyrene. rsc.org

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. In the context of this compound synthesis, several approaches have been developed that align with these principles.

One key aspect of green chemistry is the use of environmentally benign solvents. The development of synthetic methods in aqueous media is a significant step in this direction. For instance, the heterocyclization of 2-aminothiophene with α,β-unsaturated ketones or aldehydes has been successfully carried out in a water and acetic acid or water and ethanol (B145695) solvent system. niscpr.res.in The use of water as a solvent is advantageous due to its low cost, non-toxicity, and non-flammability.

Another green approach is the use of visible light as a renewable energy source to promote chemical reactions. A visible light-promoted protocol has been developed for the synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines. tandfonline.com This method utilizes blue LEDs in an oxygen atmosphere at room temperature, avoiding the need for high temperatures or harsh reagents.

The use of recyclable catalysts is also a cornerstone of green chemistry. Heterogeneous catalysts, such as high surface area MgO, can be easily separated from the reaction mixture and reused, reducing waste and cost. scielo.br Similarly, the development of catalyst-free reaction conditions, where possible, represents an ideal green synthetic strategy.

Furthermore, multi-component reactions inherently align with green chemistry principles by improving atom and step economy, reducing the number of synthetic steps, and minimizing the generation of waste. researchgate.net The one-pot nature of these reactions also reduces the need for purification of intermediates, saving time, energy, and solvents.

Green Chemistry PrincipleApplication in Thieno[2,3-b]pyridine SynthesisExampleReference
Use of benign solventsSynthesis in aqueous media.Heterocyclization of 2-aminothiophene in a water/ethanol solvent system. niscpr.res.in
Use of renewable energyVisible light-promoted reactions.Selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines using blue LEDs. tandfonline.com
Use of recyclable catalystsApplication of heterogeneous catalysts.Use of high surface area MgO in a three-component reaction. scielo.br
Atom and step economyEmployment of multi-component reactions.One-pot synthesis of polyfunctionalized heterocyclic molecules. researchgate.net

Chemical Reactivity and Derivatization Strategies for 3ah Thieno 2,3 B Pyridin 4 One

Electrophilic and Nucleophilic Substitution Reactions on the Thienopyridinone Core

The thieno[2,3-b]pyridine (B153569) nucleus is susceptible to both electrophilic and nucleophilic attack, with the site of reaction being highly dependent on the reaction conditions and the nature of the substituents on the ring system.

Electrophilic Substitution:

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration with fuming nitric acid in concentrated sulfuric acid can yield the corresponding 3-nitro derivative. abertay.ac.uk Halogenation, such as bromination or chlorination, also favors the C-3 position. abertay.ac.uk However, under more forcing conditions with excess halogen, 2,3-dihalo derivatives can be formed. abertay.ac.uk

Table 1: Electrophilic Substitution Reactions on the Thieno[2,3-b]pyridine Ring System

Reaction Reagent Primary Position of Attack Product Type Reference
Nitration Fuming HNO₃ / H₂SO₄ C-3 3-Nitro derivative abertay.ac.uk
Hydrogen Exchange D₂SO₄ C-3 (more rapid) 3-Deuterio derivative abertay.ac.uk
Bromination Br₂ / HBr (48%) C-3 3-Bromo derivative abertay.ac.uk
Chlorination Cl₂ / H₂SO₄ / Ag₂SO₄ C-3 and C-2 Mono- and dichloro derivatives abertay.ac.uk

Nucleophilic Substitution:

Nucleophilic substitution reactions on the thieno[2,3-b]pyridin-4-one core typically target the pyridine (B92270) ring, especially when it is substituted with a good leaving group, such as a halogen. The 2- and 4-positions of the pyridine ring are activated towards nucleophilic attack. abertay.ac.uk In the context of the thieno[2,3-b]pyridin-4-one system, a halogen substituent at the C-6 position (corresponding to the 4-position of the pyridine ring relative to the nitrogen) is readily displaced by various nucleophiles.

For example, 6-chlorothieno[2,3-b]pyridin-4-ol (B3318341) can undergo nucleophilic substitution where the chlorine atom is replaced by nucleophiles like amines or thiols. This reactivity is crucial for introducing diverse functional groups and building molecular complexity. The ease of displacement of halo substituents at the 2- and 4-positions of the pyridine moiety is a well-documented phenomenon in pyridine chemistry and extends to fused systems like thienopyridines. abertay.ac.uk

Functional Group Interconversions and Modifications of 3aH-thieno[2,3-b]pyridin-4-one Derivatives

Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the conversion of one functional group into another. wikipedia.orgimperial.ac.uk These transformations are widely applied to derivatives of this compound to access a broader range of analogues for structure-activity relationship studies.

A common starting point for derivatization is the introduction of an amino group, often at the C-3 position. This amino group can then be subjected to various transformations. For example, 3-aminothieno[2,3-b]pyridines can be readily N-acylated with reagents like chloroacetyl chloride to furnish the corresponding chloroacetamides. researchgate.net These chloroacetamide derivatives are versatile intermediates themselves. They can react with nucleophiles, such as sodium thiosulfate (B1220275), to produce water-soluble S-alkylthiosulfates, a strategy sometimes employed to improve the pharmacokinetic properties of drug candidates. researchgate.net

Other key functional group interconversions include:

Conversion of Alcohols to Leaving Groups: Hydroxyl groups on the scaffold or its substituents can be converted into better leaving groups like tosylates or mesylates to facilitate subsequent nucleophilic substitution reactions. ub.eduvanderbilt.edu

Hydrolysis and Amidation: Ester or nitrile functionalities, which can be present in the initial synthetic precursors of the thienopyridinone ring, can be hydrolyzed to carboxylic acids. These acids can then be converted to amides via standard coupling protocols. psu.edu

Reduction and Oxidation: The carbonyl group of the pyridinone ring or substituents can be subjected to reduction. Conversely, alkyl substituents on the ring can be oxidized to introduce carbonyl or carboxyl functionalities. imperial.ac.ukjournalcsij.com

Table 2: Examples of Functional Group Interconversions on Thieno[2,3-b]pyridine Derivatives

Starting Functional Group Reagent(s) Resulting Functional Group Purpose/Application Reference
3-Amino (-NH₂) Chloroacetyl chloride (ClCH₂COCl) 3-Chloroacetamide (-NHCOCH₂Cl) Intermediate for further substitution researchgate.net
3-Chloroacetamide (-NHCOCH₂Cl) Sodium thiosulfate (Na₂S₂O₃) S-alkylthiosulfate (-NHCOCH₂S₂O₃Na) Introduction of water-soluble group researchgate.net
2-Carbonitrile (-CN) Conc. H₂SO₄ 2-Carboxamide (-CONH₂) Precursor for cyclization reactions psu.edu
Alcohol (-OH) MsCl, Et₃N Mesylate (-OMs) Activation for nucleophilic substitution ub.edu

Formation of Fused Polycyclic Systems from this compound Precursors

The thieno[2,3-b]pyridin-4-one framework serves as an excellent precursor for the synthesis of more complex, fused polycyclic heterocyclic systems. These reactions often involve the cyclization of appropriately functionalized derivatives.

A common strategy involves utilizing ortho-amino-substituted thieno[2,3-b]pyridines. For instance, 3-amino-2-cyanothieno[2,3-b]pyridines are valuable intermediates. psu.eduresearchgate.net The amino and cyano groups can react with various one-carbon reagents to construct a new fused pyrimidine (B1678525) ring, leading to the formation of pyridothienopyrimidines. psu.eduresearchgate.netmdpi.com

Key cyclization strategies include:

Reaction with Triethyl Orthoformate: Treatment of 3-amino-2-cyanothieno[2,3-b]pyridine with triethyl orthoformate yields an intermediate that can be cyclized with hydrazine (B178648) hydrate (B1144303) to form 3-amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines. researchgate.net

Reaction with Isothiocyanates: The reaction of o-aminonitrile derivatives with phenyl isothiocyanate can lead to the formation of fused pyridothienopyrimidine-2-thiones. psu.edu

Acid-Catalyzed Cyclocondensation: 3-Amino-2-carboxamidothieno[2,3-b]pyridines can undergo acid-catalyzed bis-nucleophilic cyclocondensation with acid chlorides to furnish fused pyrimidinone derivatives. psu.edu

These fused systems are of significant interest as they often exhibit distinct pharmacological properties compared to their bicyclic precursors.

Table 3: Synthesis of Fused Polycyclic Systems from Thieno[2,3-b]pyridine Precursors

Thieno[2,3-b]pyridine Precursor Reagent(s) Fused System Formed Reference

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3ah Thieno 2,3 B Pyridin 4 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural elucidation of organic molecules, including the 3aH-thieno[2,3-b]pyridin-4-one scaffold. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms, allowing for the precise assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum offers information on the number of different types of protons, their electronic environments, and their proximity to one another. For instance, in a fused 2H-thieno[2,3-b]pyrrol-3(4H)-one derivative, the methylene (B1212753) group protons were observed at a chemical shift of 4.21 ppm. sci-hub.se In another example, the ¹H-NMR spectrum of 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone revealed signals for aromatic protons in the range of δ 7.23–7.97 ppm. mdpi.com For a related thieno[2,3-d]pyrimidin-4-one, specific proton signals were assigned as follows: a doublet for a proton at 7.26-7.27 ppm (J=7.1Hz), another doublet at 7.44-7.66 ppm (J=8.1Hz), a singlet at 7.99 ppm (J=4.1Hz), and a singlet for an NH proton at 8.12 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it. For example, the carbonyl carbon in a 2H-thieno[3,2-b]pyrrol-3(4H)-one derivative was identified by a signal at 187.0 ppm. sci-hub.se The precise assignment of carbon signals is often aided by two-dimensional NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals. acs.orgmdpi.com

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Thieno[2,3-b]pyridine (B153569) Derivatives

Compound/FragmentNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Notes
2H-thieno[2,3-b]pyrrol-3(4H)-one derivative¹H4.21-Methylene group (CH₂)
1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone¹H2.39-Methyl group (CH₃)
1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone¹H4.38-Thioether methylene (SCH₂)
1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone¹H7.23–7.97-Aromatic protons (ArH's)
Thieno[2,3-d]pyrimidin-4-one¹H7.26-7.277.1Doublet, CH proton
Thieno[2,3-d]pyrimidin-4-one¹H7.44-7.668.1Doublet, CH proton
Thieno[2,3-d]pyrimidin-4-one¹H7.994.1Singlet, CH proton
Thieno[2,3-d]pyrimidin-4-one¹H8.12-Singlet, NH proton
2H-thieno[3,2-b]pyrrol-3(4H)-one derivative¹³C187.0-Carbonyl group (C=O)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, often complementary, techniques for identifying the functional groups present in a molecule by analyzing their vibrational modes.

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The presence of a carbonyl (C=O) group, a key feature of this compound, is readily identified by a strong absorption band typically in the range of 1660-1740 cm⁻¹. For example, the IR spectrum of 7-(2-thienyl)-3-hydropyrimidino[4',5':4,5]thieno[2,3-b]pyridine-4-one showed a characteristic band at 1666 cm⁻¹ for the carbonyl group. mdpi.com In another instance, two carbonyl stretching frequencies were observed at 1776 and 1740 cm⁻¹. mdpi.com The N-H stretching vibration in related structures is typically observed as a band around 3412 cm⁻¹. researchgate.netijari.org

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For a thieno[2,3-d]pyrimidin-4-one, C-H stretching modes were observed in the Raman spectrum between 3080 and 3160 cm⁻¹, and the N-H stretching mode appeared at 3382 cm⁻¹. researchgate.netijari.org The C=N stretching vibrations were identified in the range of 1489-1552 cm⁻¹. researchgate.netijari.org

Interactive Data Table: Key Vibrational Frequencies for Thieno[2,3-b]pyridine and Related Compounds

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Compound Class
C=O Stretch1666 mdpi.com-Thieno[2,3-b]pyridine derivative
C=O Stretch1776, 1740 mdpi.com-Naphtho[1,8-cd]-pyran-1-one derivative
C=O Stretch1662, 1602 researchgate.netijari.org-Thieno[2,3-d]pyrimidin-4-one
N-H Stretch3412 researchgate.netijari.org3382 researchgate.netijari.orgThieno[2,3-d]pyrimidin-4-one
NH₂ Stretch3320, 3151 mdpi.com-Thieno[2,3-b]pyridine derivative
NH₂ Stretch3274, 3174 mdpi.com-Thieno[2,3-b]pyridine derivative
C-H Stretch3173, 3125, 2995, 2910, 2870 researchgate.netijari.org3160, 3110, 3080, 2926, 2863 researchgate.netijari.orgThieno[2,3-d]pyrimidin-4-one
C=N Stretch-1552, 1489 researchgate.netijari.orgThieno[2,3-d]pyrimidin-4-one

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the chromophoric system within the molecule.

For thieno[2,3-b]pyridine derivatives, which possess a conjugated system, UV-Vis spectroscopy is a valuable tool. For example, a study involving thieno[2,3-b]pyridine derivatives used UV-Vis spectroscopy at 304 nm for drug quantification. mdpi.com In the case of 2H-thieno[3,2-b]pyrrol-3(4H)-one, absorption maxima were observed at 279 and 330 nm. sci-hub.se The electronic spectral data for thieno[2,3-d]pyrimidin-4-one in ethanol (B145695) showed absorption bands at 201.5, 252.5, and 396.5 nm. researchgate.net The solvent can influence the position of the absorption maxima; for the same compound in DMF, the bands shifted to 261.6 and 402.0 nm. researchgate.net

Interactive Data Table: UV-Vis Absorption Maxima for Thieno[2,3-b]pyridine and Related Structures

Compound/ClassSolventλ_max (nm)Reference
Thieno[2,3-b]pyridine derivativesDMSO304 mdpi.com
2H-thieno[3,2-b]pyrrol-3(4H)-oneNot specified279, 330 sci-hub.se
4H-thieno[3,2-b]pyrrol-3-ol derivativeNot specified297 sci-hub.se
4H-thieno[3,2-b]pyrrol-3-ol derivativeNot specified293, 320 sci-hub.se
Thieno[2,3-d]pyrimidin-4-oneEthanol201.5, 252.5, 396.5 researchgate.net
Thieno[2,3-d]pyrimidin-4-oneDMF261.6, 402.0 researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the precise molecular formula of a compound. msesupplies.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. innovareacademics.inbioanalysis-zone.com This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

The ability to obtain a highly accurate mass measurement is crucial for confirming the identity of newly synthesized compounds and for identifying unknown metabolites or degradation products. innovareacademics.in For example, if a this compound derivative is synthesized, HRMS can confirm that the elemental composition of the product matches the expected formula, providing strong evidence for its successful synthesis. The high resolution of instruments like the Q-Exactive Orbitrap allows for mass measurements with errors of less than 5 ppm (parts per million), ensuring a high degree of confidence in the determined molecular formula. hilarispublisher.com This level of precision is critical in fields such as drug development and metabolomics. msesupplies.comhilarispublisher.com

Computational and Theoretical Investigations of 3ah Thieno 2,3 B Pyridin 4 One

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, stability, and reactivity of thieno[2,3-b]pyridine (B153569) derivatives. By calculating properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors, researchers can predict how these molecules will behave in chemical reactions and biological systems.

One study on substituted thieno[2,3-b:4,5-b′]dipyridine compounds, which share a core structure, utilized DFT/B3LYP calculations to investigate their structural and energetic properties. The analysis of the frontier molecular orbitals revealed a low energy gap (ΔEH-L) for these compounds, ranging from 2.32 to 3.39 eV, indicating high reactivity and potential for biological activity. elsevierpure.com

In a separate investigation focused on thienopyridine analogues as inhibitors of IKKβ, conceptual DFT was employed to understand the effect of different substituents on the molecule's reactivity. nih.gov This type of analysis helps in rationalizing the structure-activity relationships observed experimentally and guides the synthesis of new derivatives with enhanced properties. The ability of these compounds to participate in intermolecular interactions, which is crucial for their biological function, is directly related to their electronic properties. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Thieno[2,3-b:4,5-b']dipyridine Derivatives Note: Data is illustrative of calculations performed on related scaffolds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔEH-L) (eV)
Derivative 2---
Derivative 3--2.32
Derivative 5---
Derivative 6--3.39
Derivative 8---

Data derived from a study on thieno[2,3-b:4,5-b′]dipyridine analogues. elsevierpure.com

Molecular Docking Studies for Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interactions between small molecules, like thienopyridinone derivatives, and their protein targets at the atomic level.

Thieno[2,3-b]pyridine derivatives have been the subject of numerous molecular docking studies to elucidate their mechanism of action against various biological targets. For instance, these compounds were docked into the crystal structure of mammalian PI-PLC-δ1, a target for anti-proliferative agents. mdpi.com The software GOLD suite was used to predict the binding modes, and scoring functions like ChemPLP, GoldScore, and ChemScore helped in validating these predictions. mdpi.com The studies revealed key interactions, such as hydrogen bonding and hydrophobic interactions, with amino acid residues in the active site.

In another study, thieno[2,3-b]pyridines were investigated as modulators of G protein-coupled receptors (GPCRs). Docking studies predicted that the thieno[2,3-b]pyridine moiety is surrounded by specific residues of the CRL-RAMP3 receptor, forming π-π stacking interactions with Trp72 and Tyr124. nih.gov A hydrogen bond with Arg38 was also identified as a crucial interaction. nih.gov

Furthermore, docking simulations have been instrumental in identifying thieno[2,3-b]pyridines as potential inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1) and in understanding their binding mechanism within the kinase domain of IKKβ. nih.govnih.gov For example, docking of thienopyrimidine compounds into the active site of the FLT3 kinase enzyme showed promising binding affinities and interactions similar to the co-crystallized ligand. nih.gov

Table 2: Summary of Molecular Docking Studies on Thieno[2,3-b]pyridine Derivatives

Target ProteinKey Interacting ResiduesPredicted InteractionsReference
PI-PLC-δ1Not specifiedHydrogen bonding, hydrophobic interactions mdpi.com
CRL-RAMP3Trp72, Tyr124, Glu74, Trp84, Arg38π-π stacking, hydrogen bonding nih.gov
Adenosine A2A ReceptorNot specifiedStrongest binding among tested targets nih.gov
Tubulin (Colchicine site)Not specifiedFavorable binding nih.gov
IKKβHinge region residuesNot specified nih.gov
TDP1Active site waters (HOH 814, 821, 1078)Not specified nih.gov
FLT3 KinaseNot specifiedSimilar to co-crystallized ligand nih.govnih.gov
Hsp90Not specifiedIn silico molecular docking performed mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.org These models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthesis efforts and aiding in lead optimization. nih.govresearchgate.netdanaher.com

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to thienopyridine analogues. In a study on IKKβ inhibitors, a robust 3D-QSAR model was developed for a series of 46 thienopyridine compounds. The CoMFA model yielded a cross-validated coefficient (q²) of 0.671 and a non-cross-validated coefficient (r²) of 0.989, indicating good predictive power. nih.gov These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the biological activity, providing a roadmap for structural modifications to enhance potency. nih.govuq.edu.au

QSAR studies have also been performed on thienopyrimidine derivatives to develop models for predicting antibacterial activity. researchgate.net These models, developed using Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression, identified key molecular descriptors that are proportional to the antibacterial activity, such as those related to aromaticity. researchgate.net

A study on thieno[2,3-b]pyridinones as antagonists of the NMDA receptor's glycine (B1666218) site also employed QSAR calculations. The results showed a consistent interpretation of the potencies of most compounds and revealed an inverse relationship between the size of ortho-substituents on a phenyl ring and the binding affinity, suggesting steric hindrance plays a critical role. researchgate.netresearchgate.net

Table 3: Statistical Parameters of a 3D-QSAR (CoMFA) Model for Thienopyridine IKKβ Inhibitors

ParameterValue
Cross-validated coefficient (q²)0.671
Optimal number of components (ONC)6
Non-cross-validated coefficient (r²)0.989
Standard Error of Estimation (SEE)0.077
F value435.87

Data from a study on thienopyridine analogues. nih.gov

In Silico Screening and Virtual Library Design based on Thienopyridinone Scaffolds

In silico screening, or virtual screening, involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target. This approach, coupled with the design of virtual libraries based on promising scaffolds like thienopyridinone, accelerates the discovery of new lead compounds. mdpi.comnih.govnih.gov

The thieno[2,3-b]pyridine scaffold has been utilized as a basis for virtual high-throughput screening (vHTS) to identify novel inhibitors. For instance, the initial discovery of thieno[2,3-b]pyridines as PI-PLC inhibitors was a result of a vHTS campaign. mdpi.com Subsequent virtual screening of a library of thienopyrimidine compounds against the FLT3 kinase enzyme identified promising candidates, which were then synthesized and biologically evaluated. nih.govnih.gov

The development of thieno[2,3-b]pyridine analogues as anticancer agents has also benefited from in silico methods. A virtual screen using a PLC docking model led to the identification of four compounds with increased specificity against leukemia cell lines. rsc.org This demonstrates the power of virtual screening in identifying compounds with a desired selectivity profile.

Furthermore, the design and in silico evaluation of new thieno[2,3-c]pyridine (B153571) derivatives as Hsp90 inhibitors involved in silico prediction of pharmacokinetic properties (ADME) to establish the "drug-likeness" of the synthesized compounds. mdpi.com This integrated approach of virtual library design, screening, and property prediction is crucial for efficient lead discovery and optimization.

Structure Activity Relationship Sar Studies of 3ah Thieno 2,3 B Pyridin 4 One Derivatives

Systemic Approaches to Modulating Biological Activity through Targeted Structural Modifications

The biological activity of 3aH-thieno[2,3-b]pyridin-4-one derivatives can be finely tuned through targeted structural modifications at various positions of the heterocyclic core. Research has demonstrated that even minor chemical alterations can lead to significant changes in potency and selectivity.

One prominent area of investigation has been the development of non-peptide luteinizing hormone-releasing hormone (LHRH) receptor antagonists. nih.gov An optimization study starting with the thienopyridin-4-one derivative 26d (T-98475) led to the identification of highly potent and orally bioavailable antagonists. nih.gov Modifications focused on several key positions of the scaffold, including the N-7 position, the C-2 phenyl ring, and the C-5 position. For example, the introduction of a 2,6-difluorobenzyl group at the N-7 position and an isobutyryl group at the C-5 position were found to be beneficial. nih.gov

In a different therapeutic context, SAR studies on thieno[2,3-b]pyridine (B153569) analogues as hepatic gluconeogenesis inhibitors for Type 2 diabetes mellitus identified a hit compound, DMT , with an IC50 of 33.8 μM. researchgate.netnih.gov Systematic modifications of this initial structure revealed that replacing a trifluoromethyl (CF3) group on the thienopyridine core could significantly improve potency. This led to the discovery of compounds 8e (IC50 = 16.8 μM) and 9d (IC50 = 12.3 μM), which demonstrated more potent inhibition of hepatic glucose production. researchgate.netnih.gov

Another systematic approach has been explored in the context of antiplasmodial agents targeting the Plasmodium falciparum glycogen (B147801) synthase kinase-3 (PfGSK-3). nih.govnih.gov For the 4-phenylthieno[2,3-b]pyridine scaffold, the para-position of the 4-phenyl ring was identified as a suitable point for attaching side chains to improve properties like solubility and activity. nih.gov It was observed that the nature of the linker and the side chain was crucial; alkoxy substituents in this position led to a decrease in antiplasmodial activity, whereas alkylamino groups maintained or improved the antiparasitic potency. nih.govnih.gov This strategy led to the development of compound 4h , which showed improved antiplasmodial activity and better aqueous solubility compared to its parent structure. nih.gov

CompoundTargetKey ModificationBiological Activity (IC50)
DMT Hepatic GluconeogenesisHit compound with CF3 group33.8 μM researchgate.netnih.gov
8e Hepatic GluconeogenesisReplacement of CF3 group16.8 μM researchgate.netnih.gov
9d Hepatic GluconeogenesisReplacement of CF3 group12.3 μM researchgate.netnih.gov

Identification of Key Pharmacophoric Features within this compound Scaffolds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound scaffold, several key pharmacophoric features have been identified that are critical for its biological activity.

The core thieno[2,3-b]pyridine structure itself serves as a rigid scaffold that correctly orients the substituent groups for interaction with the target protein. nih.gov In some cases, this core has been observed to have weak interactions with the hinge region of protein kinases, which allows for diverse binding modes while maintaining high selectivity. nih.gov

Specific substituent patterns have been recognized as crucial for potency:

Substituents on the 2-phenyl ring: In the development of LHRH receptor antagonists, a hydroxyalkylamido moiety on the 2-phenyl ring was found to be a key pharmacophoric element, proving to be functionally equivalent to an alkylureido moiety in terms of producing subnanomolar in vitro activities. nih.gov

The N-7 position: The presence of a substituted benzyl (B1604629) group, such as a 2,6-difluorobenzyl group, at the N-7 position is a recurrent feature in highly potent LHRH antagonists based on this scaffold. nih.gov

The C-3 and C-5 positions: A 3-(N-benzyl-N-methylaminomethyl) group and a 5-isobutyryl group were identified as important contributors to the high potency of the antagonist 33c . nih.gov

The 4-phenyl ring: For antiplasmodial activity, the 4-phenyl substituent is a key feature. Docking studies suggest this ring fits into the ATP binding site of PfGSK-3, and its para-position is a critical point for introducing side chains to modulate activity and solubility. nih.govnih.gov

These features collectively define the necessary interactions—such as hydrogen bonding, hydrophobic interactions, and specific steric volumes—that drive the binding of these molecules to their respective biological targets.

Development of Design Principles for Novel Bioactive this compound Analogues

The accumulation of SAR data has led to the formulation of several design principles for creating novel and improved this compound analogues. These principles guide the rational design of compounds with enhanced potency, selectivity, and drug-like properties.

A primary design principle involves the optimization of substituents at key positions to enhance target engagement. As seen in the development of LHRH antagonists, a multi-pronged optimization of substituents at the N-7, C-2, C-3, and C-5 positions was necessary to achieve a compound with both high potency and oral bioavailability. nih.gov The discovery that a hydroxyalkylamido moiety could effectively replace an alkylureido group provides a valuable bioisosteric replacement strategy for future designs. nih.gov

Another important principle is the introduction of specific side chains to modulate physicochemical properties without compromising biological activity. The work on antiplasmodial agents demonstrated that attaching alkylamino side chains to the 4-phenyl ring could improve aqueous solubility and antiparasitic activity. nih.govnih.gov This highlights a strategy where a peripheral part of the molecule is used to tune properties like solubility, which is often a challenge for planar heterocyclic systems.

Finally, the concept of mapping the chemical space around the central pharmacophore is a powerful design principle. This allows for the development of highly selective inhibitors that can target specific proteins, such as underexplored protein kinases, by creating unique interactions in the back pocket of the ATP-binding site rather than simply mimicking ATP. nih.gov

Design PrincipleApplication ExampleDesired Outcome
Multi-position Substituent Optimization LHRH Antagonist Development nih.govEnhanced potency and oral bioavailability
Side Chain Introduction Antiplasmodial Agent Design nih.govnih.govImproved aqueous solubility and biological activity
Disruption of Planarity Anti-proliferative Agent Design mdpi.comIncreased solubility and intracellular concentration
Mapping Chemical Space Kinase Inhibitor Development nih.govHigh selectivity and novel binding modes

Applications of Thieno 2,3 B Pyridin 4 One Scaffolds in Target Oriented Chemical Biology

Thienopyridinone Derivatives as Modulators of Specific Biological Targets

The versatility of the thieno[2,3-b]pyridin-4-one scaffold allows for the introduction of diverse substituents, enabling the fine-tuning of their pharmacological properties. This has led to the discovery of derivatives that can selectively interact with and modulate the activity of specific enzymes and receptors.

Enzyme Inhibition Studies (e.g., Kinases, Phospholipases)

Thieno[2,3-b]pyridine (B153569) derivatives have been extensively investigated as inhibitors of various enzymes, particularly kinases and phospholipases, which are crucial in cellular signaling pathways and are often dysregulated in disease.

The Pim kinases, a family of serine/threonine kinases, are implicated in various cellular processes, including cell survival and proliferation, making them attractive targets for cancer therapy. tandfonline.com A series of 5-bromo-thieno[2,3-b]pyridines bearing amide or benzoyl groups at the 2-position have been synthesized and evaluated as Pim-1 inhibitors. tandfonline.comnih.gov Notably, compounds 3c and 5b from this series demonstrated moderate Pim-1 inhibitory activity. tandfonline.comcu.edu.eg Further studies on thieno/furo[2,3-b]pyridine derivatives have identified potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer progression. nih.gov Compounds 4a and 4c were found to potently inhibit the FAK enzyme. nih.gov

Table 1: Pim-1 Kinase Inhibition by Thieno[2,3-b]pyridine Derivatives
CompoundStructureIC50 (μM)
3c5-bromo-N-(3-chloro-4-fluorophenyl)-4,6-dimethyl-3-aminothieno[2,3-b]pyridine-2-carboxamide35.7 tandfonline.comcu.edu.eg
5b(3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone12.71 tandfonline.comcu.edu.eg

Phospholipase C (PLC) isoforms are key enzymes in phosphoinositide signaling, and their inhibition is a promising strategy for anticancer therapies. nih.govmdpi.com Thieno[2,3-b]pyridines were initially identified as potential inhibitors of PLC isoforms through virtual high-throughput screening. nih.govmdpi.com These compounds have shown potent growth inhibitory effects in various human tumor cell lines. nih.govnih.gov The anti-proliferative activity of these derivatives is believed to be linked to their interaction with PLC isozymes, leading to downstream effects on the cytoskeleton. nih.gov For instance, derivative 3 (NSC768313) was studied for its anti-proliferative effects in breast cancer cell lines. nih.gov

Receptor Antagonism and Agonism (e.g., LHRH Receptors, NMDA Receptors)

The thieno[2,3-b]pyridin-4-one scaffold has also proven to be a valuable template for the design of ligands for various G-protein coupled receptors (GPCRs) and ion channels.

Non-peptide antagonists of the LHRH receptor have therapeutic potential in hormone-dependent diseases. A series of thieno[2,3-b]pyridin-4-one-based derivatives have been designed and synthesized as potent and orally active LHRH receptor antagonists. nih.gov Starting from the initial lead compound 26d (T-98475), optimization led to the identification of 33c , which exhibited subnanomolar in vitro activity for the human LHRH receptor. nih.gov

Table 2: LHRH Receptor Antagonism by Thieno[2,3-b]pyridin-4-one Derivatives
CompoundDescriptionActivity
26d (T-98475)Initial lead thienopyridin-4-one derivativePotent and orally effective non-peptide LHRH antagonist nih.gov
33c3-(N-benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-2-[4-(1-hydroxy-1-cyclopropanecarboxamido)phenyl]-5-isobutyryl-4-oxothieno[2,3-b]pyridineSubnanomolar in vitro activity for human LHRH receptor nih.gov

The NMDA receptor, an ionotropic glutamate (B1630785) receptor, is a key player in synaptic plasticity and neuronal function. Using the known NMDA receptor antagonist 3-phenyl-4-hydroxyquinolin-2(1H)-one as a template, a series of thieno[2,3-b]pyridinones were synthesized through bioisosteric replacement. nih.govresearchgate.net 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one (3a ) was identified as the most potent isomer among the initial series. nih.govresearchgate.net Further modifications, including the introduction of halogens and short alkyl chains, led to compounds with significantly higher potencies, with Ki values in the nanomolar range. nih.govresearchgate.net

Table 3: NMDA Receptor Binding Affinity of Thieno[2,3-b]pyridinone Derivatives
CompoundDescriptionKi (nM)
3a4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one16,000 nih.govresearchgate.net
7h, 8h, 8i, 8mDerivatives with halogen and short alkyl chain substitutions5.8 - 10.5 nih.govresearchgate.net
18h, 18i, 18l, 18mDerivatives with a 3'-phenoxy moiety1.1 - 2.0 nih.govresearchgate.net

Scaffold Hopping and Bioisosteric Replacements in Thienopyridinone-based Design

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical entities with improved properties. The thieno[2,3-b]pyridin-4-one scaffold has been both a subject and a product of such strategies.

As previously mentioned, the development of NMDA receptor antagonists was achieved through the bioisosteric replacement of the benzene (B151609) ring in a quinolinone template with a thiophene (B33073) ring, resulting in the thienopyridinone scaffold. nih.govresearchgate.net This demonstrates the successful application of bioisosterism to generate a novel class of potent ligands.

Conversely, the thieno[2,3-b]pyridin-4-one nucleus itself has served as a starting point for scaffold hopping. For instance, in the quest for new LHRH antagonists, the thienopyridin-4-one core of T-98475 was replaced with other heterocyclic systems, leading to the discovery of a highly potent thieno[2,3-d]pyrimidine-2,4-dione derivative, 9k (TAK-013). nih.gov This highlights how the structural and electronic features of the thienopyridinone scaffold can be mimicked by other heterocyclic systems to achieve similar biological activity.

In another example, the benzofuran (B130515) ring of known Pim-1 kinase inhibitors was bioisosterically replaced with a thieno[2,3-b]pyridine ring to generate novel inhibitors with modified properties. tandfonline.comcu.edu.eg

Advancements in Chemical Probes and Tool Compounds derived from Thieno[2,3-b]pyridin-4-one

The high potency and selectivity of certain thieno[2,3-b]pyridin-4-one derivatives make them valuable as chemical probes and tool compounds for studying biological systems. A chemical probe is a small molecule that can be used to selectively engage a specific biological target, allowing for the elucidation of its function in a cellular or in vivo context.

The potent LHRH receptor antagonist 33c , with its subnanomolar activity, serves as a valuable tool for studying the physiological roles of the LHRH receptor. nih.gov Similarly, the highly potent NMDA receptor antagonists developed could be utilized to probe the function of specific NMDA receptor subunits in the central nervous system.

Furthermore, the discovery of potent and orally effective non-peptide LHRH antagonists based on the thieno[2,3-b]pyridin-4-one scaffold, such as T-98475 and its successors, provides researchers with crucial tools to investigate the long-term consequences of LHRH receptor blockade in various physiological and pathological models. nih.govnih.gov The development of these compounds represents a significant advancement in the availability of selective, non-peptidic probes for the LHRH receptor system.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.